![molecular formula C13H16BrN3O2 B13489844 Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate](/img/structure/B13489844.png)
Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a benzodiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate typically involves the reaction of 6-bromo-1-methyl-1H-1,3-benzodiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process might involve recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzodiazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products
Substitution Reactions: Products include various substituted benzodiazoles.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzodiazole ring.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The carbamate group can also undergo hydrolysis, releasing the active amine, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
- tert-Butyl bromoacetate
Uniqueness
Tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is unique due to the presence of the benzodiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other tert-butyl carbamate derivatives, which may not have the same range of applications or reactivity.
Eigenschaften
Molekularformel |
C13H16BrN3O2 |
|---|---|
Molekulargewicht |
326.19 g/mol |
IUPAC-Name |
tert-butyl N-(6-bromo-1-methylbenzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)16-11-15-9-6-5-8(14)7-10(9)17(11)4/h5-7H,1-4H3,(H,15,16,18) |
InChI-Schlüssel |
XBIJJBUCXZISRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(N1C)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



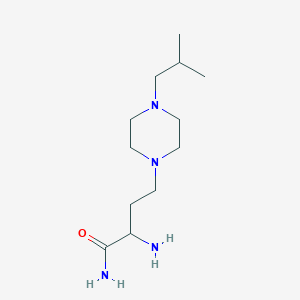
![3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13489769.png)
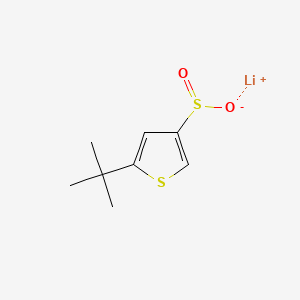

![tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B13489795.png)
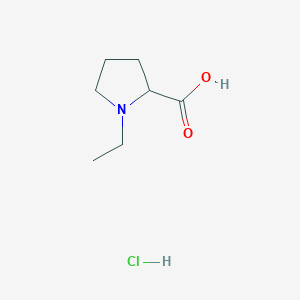
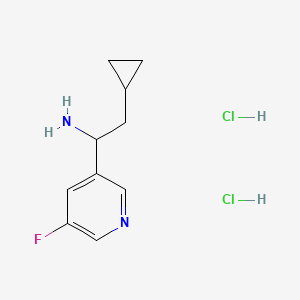
![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)
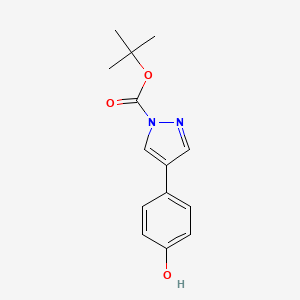
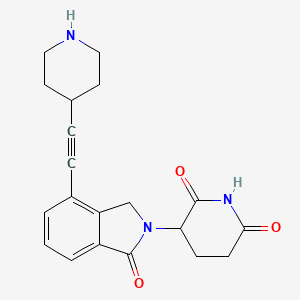

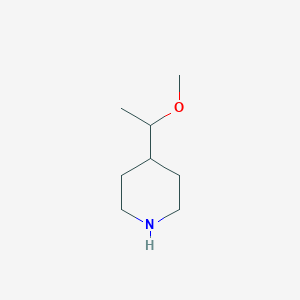
![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13489835.png)
